molecular formula C7H5NO5 B12549958 Benzaldehyde, 2,3-dihydroxy-6-nitro- CAS No. 144156-89-8

Benzaldehyde, 2,3-dihydroxy-6-nitro-

Cat. No.: B12549958
CAS No.: 144156-89-8
M. Wt: 183.12 g/mol
InChI Key: NCTNMQLZSVOAKA-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,3-dihydroxy-6-nitro- is an organic compound with the molecular formula C7H5NO5 It is a derivative of benzaldehyde, featuring hydroxyl groups at the 2 and 3 positions and a nitro group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,3-dihydroxy-6-nitro- typically involves the nitration of 2,3-dihydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of Benzaldehyde, 2,3-dihydroxy-6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,3-dihydroxy-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 2,3-dihydroxy-6-nitrobenzoic acid.

    Reduction: 2,3-dihydroxy-6-aminobenzaldehyde.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Benzaldehyde, 2,3-dihydroxy-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-dihydroxy-6-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. The compound’s effects are mediated through its ability to modulate oxidative stress and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Hydroxy-5-nitrobenzaldehyde: Features a single hydroxyl group and a nitro group at different positions, leading to different reactivity and applications.

    3-Nitrobenzaldehyde: Contains a nitro group but lacks hydroxyl groups, resulting in distinct chemical properties.

Uniqueness

Benzaldehyde, 2,3-dihydroxy-6-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer specific reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

144156-89-8

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

IUPAC Name

2,3-dihydroxy-6-nitrobenzaldehyde

InChI

InChI=1S/C7H5NO5/c9-3-4-5(8(12)13)1-2-6(10)7(4)11/h1-3,10-11H

InChI Key

NCTNMQLZSVOAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C=O)O)O

Origin of Product

United States

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